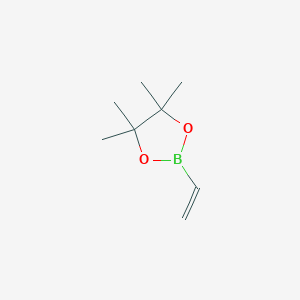

Vinylboronic acid pinacol ester

Description

The exact mass of the compound 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGSPRJLAZGUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997301 | |

| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75927-49-0 | |

| Record name | 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Vinylboronic Acid Pinacol Ester from Vinyl Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acid pinacol (B44631) ester (VBpin) is a cornerstone reagent in modern organic synthesis, prized for its stability, ease of handling, and versatility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the precise formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including numerous Active Pharmaceutical Ingredients (APIs).[1] One of the most fundamental and scalable methods for preparing VBpin involves the reaction of a vinyl Grignard reagent with an electrophilic boron source.

This guide provides an in-depth overview of the primary synthetic pathways, detailed experimental protocols, and critical considerations for the successful synthesis and purification of vinylboronic acid pinacol ester from vinyl Grignard reagents.

Core Synthetic Principles and Pathways

The synthesis originates from a vinyl halide (typically vinyl bromide or vinyl chloride), which is converted to the corresponding vinyl Grignard reagent (vinylmagnesium halide). This potent nucleophile then reacts with an electrophilic boron-containing compound. The choice of boron reagent dictates the reaction conditions and the subsequent workup procedure. Two principal pathways are prevalent: the classical two-step approach using trialkyl borates and more contemporary, milder methods using pre-formed pinacolborane derivatives.

-

Classical Method (via Trialkyl Borate): This traditional route involves the reaction of vinylmagnesium bromide with a simple trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent over-addition of the Grignard reagent to the boron center. The resulting boronic acid trialkyl ester is then hydrolyzed under acidic conditions to yield vinylboronic acid, which is subsequently esterified with pinacol to afford the final product.[2]

-

Modern Direct Methods (via Pinacolborane Derivatives): To circumvent the need for ultra-low temperatures and a separate esterification step, modern protocols utilize more sophisticated boron electrophiles.

-

Reaction with Pinacolborane (HBpin): Grignard reagents, including vinyl Grignard, react smoothly with pinacolborane at ambient temperatures in solvents like tetrahydrofuran (B95107) (THF).[3] The reaction proceeds through a dialkoxy alkylborohydride intermediate that eliminates hydridomagnesium bromide to directly yield the target pinacol ester in very good yields.[3][4] This method can also be performed under Barbier conditions, where the Grignard reagent is generated in situ.[5]

-

Reaction with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxy Pinacolborane): This reagent offers another direct route to the pinacol ester, reacting efficiently with Grignard reagents to produce the desired product in good to excellent yields, even on a gram scale.[6][7]

-

References

- 1. nbinno.com [nbinno.com]

- 2. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]

- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preparation of Vinylboronic Acid Pinacol Ester via Hydroboration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroboration of alkynes is a powerful and atom-economical method for the synthesis of vinylboronic acid pinacol (B44631) esters, which are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the preparation of vinylboronic acid pinacol esters via the hydroboration of terminal alkynes with pinacolborane (HBPin). It details various catalytic systems, reaction mechanisms, and experimental protocols, presenting quantitative data in structured tables for easy comparison. Visualizations of the reaction pathways and experimental workflows are provided to facilitate understanding.

Introduction

Vinylboronic acid pinacol esters are key intermediates in the construction of complex organic molecules due to the versatility of the carbon-boron bond. The hydroboration of alkynes, involving the addition of a boron-hydride bond across a carbon-carbon triple bond, has emerged as a highly efficient route to these compounds. The reaction's regio- and stereoselectivity can be controlled through the choice of catalyst and reaction conditions, yielding either the (E) (trans-addition) or (Z) (cis-addition) isomer. This guide will explore both catalyzed and catalyst-free approaches to this important transformation.

Catalytic Systems for Alkyne Hydroboration

A variety of catalytic systems have been developed for the hydroboration of alkynes with pinacolborane, offering different selectivities and substrate scopes.

Manganese-Catalyzed Hydroboration

Manganese-based catalysts have gained attention as effective and earth-abundant alternatives to precious metal catalysts.[1][2] Mn(I) complexes, such as cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], have been shown to catalyze the hydroboration of terminal alkynes with high stereo- and regioselectivity.[1][2] Notably, the stereochemical outcome is dependent on the nature of the alkyne substituent. Aryl alkynes typically yield the (Z)-isomer, while aliphatic alkynes predominantly form the (E)-isomer.[1][2] The catalytic cycle is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond, generating an acyl intermediate.[1][2]

Platinum-Catalyzed Hydroboration

Platinum catalysts, such as a combination of PtCl₂, XPhos, and Et₃SiH, provide a general and operationally simple method for the synthesis of vinylboronates.[3] This system is tolerant of a wide range of functional groups and is particularly effective for the hydroboration of terminal alkynes derived from N-aromatic heterocycles.[3] The reaction generally proceeds with high regioselectivity to afford the (E)-1,2-vinylboronates.[3]

Rare-Earth Metal-Catalyzed Hydroboration

Organo rare-earth metal complexes have been employed for the regio- and chemoselective hydroboration of terminal alkynes.[4] These catalysts offer a 100% atom-efficient route to (E)-1-alkenylborons with high yields and excellent (E)-selectivity.[4] The reactions can often be performed without a solvent.[4]

Other Catalytic and Catalyst-Free Methods

Besides the systems mentioned above, other methods have been developed, including those using iron, silver, and ruthenium catalysts.[5] Furthermore, under certain conditions, the hydroboration of alkynes with pinacolborane can proceed without a catalyst, typically at elevated temperatures (e.g., 110 °C), to afford alkenyl boronate esters in good to excellent yields.[6] Lewis acid catalysis, for instance with Piers' borane (B79455) (HB(C₆F₅)₂), can also efficiently promote the hydroboration to yield (E)-alkenyl pinacol boronic esters.[7]

Reaction Mechanisms

The mechanism of hydroboration can vary depending on the catalyst employed. Below is a generalized representation of a catalytic cycle for the hydroboration of a terminal alkyne.

Caption: Generalized catalytic cycle for the hydroboration of a terminal alkyne.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the hydroboration of phenylacetylene, a common model substrate, using different catalytic systems.

Table 1: Manganese-Catalyzed Hydroboration of Phenylacetylene

| Catalyst (mol%) | Alkyne (equiv) | HBPin (equiv) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Z:E) |

| cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] (1) | 1 | 1.1 | 50-70 | 24 | High | High Z-selectivity |

Data synthesized from references[1][2].

Table 2: Platinum-Catalyzed Hydroboration of Phenylacetylene

| Catalyst System | Alkyne (equiv) | HBPin (equiv) | Solvent | Yield (%) | Selectivity |

| PtCl₂/XPhos/Et₃SiH | 1 | 1.1 | THF | Good to Excellent | (E)-1,2-vinyl boronate |

Data synthesized from reference[3].

Table 3: Catalyst-Free Hydroboration of Phenylacetylene

| Alkyne (equiv) | HBPin (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.1 | 110 | - | Good to Excellent |

Data synthesized from reference[6].

Experimental Protocols

The following are generalized experimental protocols for the hydroboration of terminal alkynes with pinacolborane. Note: These are representative examples and may require optimization for specific substrates and catalysts.

General Procedure for Manganese-Catalyzed Hydroboration

Caption: General experimental workflow for catalyzed hydroboration.

Protocol:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the manganese catalyst (e.g., cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], 1 mol%).

-

Pinacolborane (1.1 equiv) is added, and the reaction mixture is stirred at 50-70 °C for 24 hours.[1][2]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is isolated by removing volatile components under reduced pressure and purified by column chromatography on silica (B1680970) gel.

General Procedure for Catalyst-Free Hydroboration

Protocol:

-

In an oven-dried flask, the terminal alkyne (1.0 equiv) and pinacolborane (1.1 equiv) are combined.[6]

-

The flask is sealed and the mixture is heated to 110 °C with stirring.[6]

-

The reaction progress is monitored by TLC or GC-MS.

-

Once the starting material is consumed, the reaction is cooled to room temperature.

-

The product can be purified by distillation or column chromatography.

Conclusion

The hydroboration of alkynes with pinacolborane is a highly effective and versatile method for the synthesis of vinylboronic acid pinacol esters. The choice of a catalytic system allows for the selective formation of either (E) or (Z) isomers, and catalyst-free methods provide a straightforward alternative. The operational simplicity and functional group tolerance of many of these methods make them valuable tools for organic chemists in academic and industrial settings. This guide provides a foundational understanding of the key aspects of this transformation, enabling researchers to apply and adapt these methods for their synthetic needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydroboration of Terminal Alkynes Catalyzed by a Mn(I) Alkyl PCP Pincer Complex Following Two Diverging Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pt-Catalyzed Hydroboration of Terminal Alkynes: A Regioselective Approach to Vinyl Boronates - ChemistryViews [chemistryviews.org]

- 4. Regio- and chemoselective hydroboration of terminal alkynes with pinacolborane catalyzed by organo rare earth metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. Catalyst-free and solvent-free hydroboration of alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Lewis acid catalysis: catalytic hydroboration of alkynes initiated by Piers' borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Vinylboronic Acid Pinacol Ester (CAS 75927-49-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of vinylboronic acid pinacol (B44631) ester (CAS 75927-49-0), a versatile reagent in modern organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

Vinylboronic acid pinacol ester, with the chemical formula C8H15BO2, is a key building block, particularly in palladium-catalyzed cross-coupling reactions.[1] Its stability and reactivity are largely influenced by the pinacol ester group, which serves as a protecting group for the boronic acid functionality.[1] This compound is typically supplied with a purity of 95-98%.[1][2]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

| Identifier | Value |

| CAS Number | 75927-49-0 |

| Molecular Formula | C8H15BO2 |

| Molecular Weight | 154.02 g/mol [1], 154.017 g/mol [3], 154.01 g/mol [4] |

| InChI Key | DPGSPRJLAZGUBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C)OB(OC1(C)C)C=C |

| Physical Property | Value | Conditions |

| Appearance | Clear, colorless to amber liquid[1] | Ambient |

| White to yellow powder or low melting solid[5] | ||

| Boiling Point | 52-54 °C[4][5] | 24 mmHg |

| 34-35 °C[3] | 7 mmHg | |

| 35-40 °C | 20 mmHg | |

| Density | 0.908 g/mL[2][3][4][5] | at 25 °C |

| Refractive Index | 1.4300[2][3][4][5] | at 20 °C |

| Flash Point | 94 °F (34.4 °C)[4][5] | Closed Cup |

| 93.2 °F (34 °C)[6] | ||

| Storage Temperature | Refrigerator[5], -20°C[2][7] |

Stability and Handling

This compound is known to be sensitive to air and light.[1][5][8] It is also a flammable liquid and vapor.[1][8][9][10] For safe handling, it is recommended to store the compound under an inert atmosphere and protect it from light.[1][8] Due to its flammability, it should be kept away from heat, sparks, open flames, and other ignition sources.[9][10]

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum source through a vacuum adapter. A manometer is included to accurately measure the pressure within the system.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure:

-

The system is sealed and the vacuum is applied, reducing the internal pressure to the desired level (e.g., 24 mmHg).

-

The flask is gently heated in a heating mantle or oil bath.

-

The temperature is monitored closely. The boiling point is recorded as the stable temperature reading on the thermometer when the liquid is boiling and the vapor is condensing in the condenser.

-

-

Correction: The observed boiling point is reported along with the measured pressure. No correction to standard pressure is typically needed as the property is pressure-dependent.

Measurement of Density

Objective: To determine the mass per unit volume of the liquid.

Methodology: Pycnometry

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed again.

-

-

Calculation: The density of the sample is calculated using the formula:

-

Density_sample = (mass_sample / mass_water) * Density_water

-

Determination of Refractive Index

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.

-

Measurement of Flash Point

Objective: To determine the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.

Methodology: Closed-Cup Method

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus) is used.

-

Procedure:

-

A specified volume of the sample is placed in the test cup.

-

The cup is sealed with a lid that has openings for a thermometer, a stirrer, and an ignition source.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.

-

Key Applications and Logical Workflows

This compound is a crucial intermediate in various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]

Diagrams

Caption: Workflow for the characterization of physical properties.

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. byjus.com [byjus.com]

- 3. oil-tester.com [oil-tester.com]

- 4. filab.fr [filab.fr]

- 5. pubs.aip.org [pubs.aip.org]

- 6. koehlerinstrument.com [koehlerinstrument.com]

- 7. almaaqal.edu.iq [almaaqal.edu.iq]

- 8. Density Testing Procedure | International and Accredited Lab [nikoopharmed.com]

- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uotechnology.edu.iq [uotechnology.edu.iq]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vinylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vinylboronic acid pinacol (B44631) ester (also known as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This valuable reagent is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Spectroscopic Data

The NMR spectra of vinylboronic acid pinacol ester are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons and the methyl protons of the pinacol group.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH=CH ₂ (trans) | ~6.15 | dd | Jtrans = ~18.4 Hz, Jgem = ~2.0 Hz | 1H |

| -CH=CH ₂ (cis) | ~5.95 | dd | Jcis = ~12.4 Hz, Jgem = ~2.0 Hz | 1H |

| -CH =CH₂ | ~5.75 | dd | Jtrans = ~18.4 Hz, Jcis = ~12.4 Hz | 1H |

| -C(CH₃)₂ | ~1.25 | s | - | 12H |

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule. Note that the carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.

| Assignment | Chemical Shift (δ) ppm |

| -C H=CH₂ | Not typically observed |

| -CH=C H₂ | ~135.0 |

| -C (CH₃)₂ | ~83.5 |

| -C(C H₃)₂ | ~24.8 |

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for the acquisition of NMR spectra for this compound and similar organoboron compounds.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

-

The sample should be prepared in a clean, dry 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied. If particulates are present, filter the solution into the NMR tube.[1]

2. NMR Instrument Parameters:

-

The spectra should be acquired on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[2]

-

For ¹H NMR: A standard pulse program is typically used. Key parameters include a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

-

The acquired free induction decay (FID) is transformed into the frequency domain spectrum via a Fourier transform.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Structural and Data Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic NMR signals.

References

Mass spectrometry and IR analysis of vinylboronic acid pinacol ester

An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of Vinylboronic Acid Pinacol (B44631) Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of key reagents is paramount. Vinylboronic acid pinacol ester (VBpin), a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires precise analytical methods to ensure its purity and structural integrity. This guide provides a detailed overview of the mass spectrometry and infrared (IR) spectroscopy techniques used to characterize this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (Molecular Formula: C₈H₁₅BO₂, Molecular Weight: 154.01 g/mol ), gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[1][2]

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for the analysis of this compound can be outlined as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or diethyl ether.

-

Gas Chromatography (GC):

-

Injector: The sample is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection mode is often used to prevent column overloading.[2]

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used for separation.

-

Oven Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of the analyte from any impurities and the solvent.[2] For example, an initial temperature of 80°C held for 3 minutes, followed by a ramp of 15°C/min to 250°C, which is then held for 5 minutes.[2]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[2]

-

-

Mass Spectrometry (MS):

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is the most common ionization technique for GC-MS, where high-energy electrons bombard the molecule, leading to ionization and fragmentation.

-

Mass Analyzer: A quadrupole mass analyzer is frequently used to separate the resulting ions based on their mass-to-charge ratio.

-

Detector: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

-

Fragmentation Pattern

The electron ionization process in mass spectrometry is a high-energy technique that not only forms a molecular ion (M⁺) but also causes the molecule to break apart into smaller, characteristic fragment ions. The fragmentation pattern is reproducible and serves as a "fingerprint" for the compound.

Below is a diagram illustrating a plausible fragmentation pathway for this compound.

Quantitative Data: Mass Spectrometry

The following table summarizes the expected key ions and their corresponding m/z values in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 154 | [C₈H₁₅BO₂]⁺ | M⁺ | Molecular Ion |

| 139 | [C₇H₁₂BO₂]⁺ | [M - CH₃]⁺ | Loss of a methyl group from the pinacol ester. |

| 127 | [C₆H₁₂BO₂]⁺ | [M - C₂H₃]⁺ | Loss of the vinyl group. |

| 100 | [C₄H₉BO₂]⁺ | A common fragment for pinacol boronates. | |

| 83 | [C₄H₈BO]⁺ | Loss of one oxygen and a methyl group from the pinacol ring. | |

| 57 | [C₄H₉]⁺ | t-butyl cation, often a prominent peak from pinacol esters. | |

| 55 | [C₄H₇]⁺ | Loss of H₂ from the t-butyl cation. |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when a molecule is irradiated with IR light, it will absorb energy at frequencies corresponding to its vibrational modes.

Experimental Protocol: FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining an IR spectrum due to its speed and sensitivity. A typical protocol is as follows:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. This is necessary to subtract the spectral contributions of the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Characteristic Vibrational Modes

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

The diagram below illustrates the general workflow for the analytical characterization of this compound.

Quantitative Data: IR Spectroscopy

The following table summarizes the key vibrational modes and their expected absorption ranges for this compound.[3][4]

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |

| ~3080 | C-H stretch | =C-H (vinyl) | Stretching of the sp² hybridized C-H bond. |

| 2980-2850 | C-H stretch | -C-H (alkyl) | Stretching of the sp³ hybridized C-H bonds in the pinacol group. |

| ~1630 | C=C stretch | C=C (vinyl) | Stretching of the carbon-carbon double bond. |

| ~1370 | B-O stretch | B-O | Asymmetric stretching of the boron-oxygen bond in the dioxaborolane ring. This is a key diagnostic peak for boronate esters.[4] |

| ~1145 | C-O stretch | C-O | Stretching of the carbon-oxygen bonds in the pinacol ester. |

| ~965 | =C-H bend | =C-H (vinyl) | Out-of-plane bending (wag) of the vinyl C-H bonds. |

Conclusion

The combination of mass spectrometry and infrared spectroscopy provides a comprehensive analytical characterization of this compound. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis, while IR spectroscopy identifies the key functional groups present in the molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important synthetic building block, ensuring the quality and reliability of their starting materials and facilitating successful drug development and research outcomes.

References

The Formation of Vinylboronic Acid Pinacol Esters: A Technical Guide

Abstract

Vinylboronic acid pinacol (B44631) esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stereochemical stability, functional group tolerance, and versatility make them crucial building blocks for the construction of complex molecules in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the primary mechanisms governing their formation, including Palladium-catalyzed Miyaura borylation, catalyst-free and transition-metal-catalyzed hydroboration of alkynes, and the transition-metal-free Zweifel olefination. For each method, this document details the core mechanism, presents quantitative data on substrate scope and yields, and provides representative experimental protocols.

Table of Contents

-

Introduction

-

Palladium-Catalyzed Miyaura Borylation of Vinyl Halides/Triflates

-

Hydroboration of Alkynes

-

Catalyst-Free Hydroboration

-

Copper-Catalyzed Hydroboration

-

Ruthenium-Catalyzed Z-Selective Hydroboration

-

-

Transition-Metal-Free Zweifel Olefination

Introduction

Vinylboronic acid pinacol esters (VBpins) are a class of organoboron compounds characterized by a boronic acid ester attached to a carbon-carbon double bond. Their rise to prominence is directly linked to their utility in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The pinacol ester group confers enhanced stability compared to the corresponding boronic acids, rendering them amenable to purification by chromatography and stable for long-term storage.[2] This guide details the principal synthetic routes to these valuable compounds, focusing on the underlying mechanisms of formation.

Palladium-Catalyzed Miyaura Borylation of Vinyl Halides/Triflates

The Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters. It involves the palladium-catalyzed cross-coupling of a vinyl halide (or triflate) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂).[2][3] The reaction is valued for its mild conditions and broad functional group tolerance.[3]

Mechanism: The catalytic cycle, depicted below, is initiated by the oxidative addition of the vinyl halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step with the diboron reagent, which is often activated by a base (e.g., potassium acetate (B1210297), KOAc). The base is believed to form an (acetato)palladium(II) complex, which is more reactive in the subsequent transmetalation with B₂pin₂.[2][4] The final step is reductive elimination, which yields the desired vinylboronic acid pinacol ester and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4]

Figure 1: Catalytic cycle for the Miyaura Borylation of a vinyl halide.

Data Presentation:

| Entry | Vinyl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 1 | (E)-β-Bromostyrene | PdCl₂(dppf) (3) | KOAc | DMSO | 80 | 16 | 85 | [3] |

| 2 | 1-Bromo-1-cyclohexene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 6 | 94 | [2] |

| 3 | 2-Bromopropene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 80 | 5 | 78 | [5] |

| 4 | (E)-1-Iodo-1-octene | PdCl₂(PPh₃)₂ (3) | KOPh | Toluene (B28343) | 50 | 2 | 98 | [2] |

| 5 | 2-Trifloxy-1-octene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 80 | 12 | 75 | [5] |

Experimental Protocol: Synthesis of (E)-Styrylboronic acid pinacol ester [2][3] To a flame-dried flask under an inert atmosphere (N₂ or Argon) is added (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%). Anhydrous DMSO (5 mL) is added, and the mixture is degassed. The reaction mixture is then heated to 80°C and stirred for 16 hours. After cooling to room temperature, the reaction is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the title compound.

Hydroboration of Alkynes

The hydroboration of alkynes is a fundamental method for preparing vinylboronic esters. This reaction involves the addition of a boron-hydride (B-H) bond across a carbon-carbon triple bond. The stereochemical and regiochemical outcome of the reaction is highly dependent on the choice of borane (B79455) reagent and whether a catalyst is employed.

Catalyst-Free Hydroboration

Catalyst-free hydroboration of terminal alkynes with reagents like pinacolborane (HBpin) or catecholborane typically proceeds via a concerted, four-membered transition state. This mechanism results in a syn-addition of the hydrogen and boron atoms across the triple bond, leading exclusively to the (E)-vinylboronic ester. The reaction exhibits high regioselectivity, with the boron atom adding to the terminal (less sterically hindered) carbon, an outcome known as anti-Markovnikov addition.[6] To prevent a second hydroboration of the resulting vinylborane, bulky dialkylboranes such as disiamylborane (B86530) or 9-BBN are often used.[6]

Figure 2: Mechanism of catalyst-free alkyne hydroboration.

Data Presentation:

| Entry | Alkyne | Borane Reagent | Conditions | Yield (%) | Selectivity | Citation |

| 1 | Phenylacetylene (B144264) | HBpin | Neat, 65°C, 24h | 82 | >98% (E), β-isomer | [7] |

| 2 | 1-Octyne (B150090) | HBpin | Neat, 25°C, 24h | 91 | >98% (E), β-isomer | [8] |

| 3 | 4-Chlorophenylacetylene | HBpin | AgSbF₆ (1 mol%), 25°C, 24h | 85 | >98% (E), β-isomer | [8] |

| 4 | Cyclohexylacetylene | 9-BBN then Pinacol | THF, 25°C, 4h | 88 | >98% (E), β-isomer | [6] |

| 5 | 3,3-Dimethyl-1-butyne | Catecholborane | Neat, 70°C, 1h | 95 | >98% (E), β-isomer | [9] |

Experimental Protocol: Synthesis of (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [8] In a vial under an inert atmosphere, 1-octyne (1.0 mmol, 1.0 equiv) is mixed with pinacolborane (1.1 mmol, 1.1 equiv). The neat mixture is stirred at room temperature (25°C) for 24 hours. The reaction progress can be monitored by GC-MS. Upon completion, the excess pinacolborane and any volatile byproducts are removed under high vacuum. The resulting crude oil is typically of high purity and can often be used without further purification. If necessary, purification can be achieved by Kugelrohr distillation or flash chromatography.

Copper-Catalyzed Hydroboration

Copper catalysis provides an efficient and cost-effective alternative to catalyst-free methods, often proceeding under milder conditions. The mechanism is believed to involve the formation of a copper-boryl (Cu-BPin) species from the reaction of a copper(I) precursor with a diboron reagent (B₂pin₂). The alkyne then inserts into the Cu-B bond. Subsequent protonolysis, typically from an alcohol co-catalyst or solvent, releases the vinylboronate product and generates a copper hydride (Cu-H) or copper alkoxide, which can re-enter the catalytic cycle. Ligand choice can influence the regioselectivity, allowing for the formation of either the linear (β) or branched (α) vinylboronate.[10]

Figure 3: Proposed catalytic cycle for copper-catalyzed alkyne hydroboration.

Data Presentation:

| Entry | Alkyne | Catalyst (mol%) | Ligand | Conditions | Yield (%) | Selectivity (β:α) | Citation |

| 1 | Phenylacetylene | Cu Powder (10) | None | THF, 25°C, 24h | 96 | >99:1 | [10] |

| 2 | 1-Octyne | CuCl (5) | Xantphos | THF, MeOH, 25°C, 12h | 92 | >99:1 | [11] |

| 3 | 4-Methoxyphenylacetylene | CuCl (5) | IPr | THF, t-BuOH, 25°C, 8h | 88 | 5:95 | [12] |

| 4 | 4-Trifluoromethylphenylacetylene | CuCl (5) | Xantphos | THF, MeOH, 25°C, 12h | 85 | >99:1 | [11] |

| 5 | Diphenylacetylene | Cu-PC-2 (2.5) | None | tBuOK, Blue light, 24h | 85 | 14:1 E/Z | [13] |

Experimental Protocol: Synthesis of (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [10] A mixture of phenylacetylene (1 mmol), bis(pinacolato)diboron (1.1 mmol), and commercial copper powder (10 mol%, 6.4 mg) in THF (2 mL) and MeOH (0.2 mL) is stirred at room temperature for 24 hours. The reaction mixture is then filtered through a short pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel (hexanes/ethyl acetate) to give the desired product.

Ruthenium-Catalyzed Z-Selective Hydroboration

While most hydroboration methods yield (E)-alkenes, certain ruthenium pincer complexes can catalyze the hydroboration of terminal alkynes to selectively form the thermodynamically less stable (Z)-vinylboronates.[4][14] This remarkable selectivity arises from an unconventional mechanism. The reaction proceeds not through a direct hydroboration, but via a rearrangement of a ruthenium-coordinated alkyne to a Z-vinylidene intermediate. Subsequent C-B bond formation and release of the product furnishes the (Z)-isomer. This process constitutes an apparent trans-hydroboration of the alkyne.[4][14]

Figure 4: Simplified mechanism for Ru-catalyzed Z-selective hydroboration.

Data Presentation:

| Entry | Alkyne | Catalyst (mol%) | Conditions | Yield (%) | Selectivity (Z:E) | Citation |

| 1 | Phenylacetylene | [RuH₂(H₂)₂(PNP)] (0.1) | Toluene, RT, 24h | 92 | 96:4 | [14] |

| 2 | 1-Octyne | [RuH₂(H₂)₂(PNP)] (0.1) | Toluene, RT, 24h | 86 | 95:5 | [14] |

| 3 | 4-Methoxyphenylacetylene | [RuH₂(H₂)₂(PNP)] (0.1) | Toluene, RT, 24h | 90 | 96:4 | [14] |

| 4 | Trimethylsilylacetylene | [RuH₂(H₂)₂(PNP)] (0.1) | Toluene, RT, 24h | 81 | >99:1 | [4] |

| 5 | Phenylacetylene | [RuHCl(CO)(H₂IMes)(PCy₃)] (1) | Toluene, 70°C, 1h | 98 | 98:2 | [15] |

Experimental Protocol: Synthesis of (Z)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [14] In a glovebox, a solution of the ruthenium pincer catalyst [RuH₂(H₂)₂(PNP)] (2.5 µmol, 0.1 mol%) and pinacolborane (3.0 mmol) in toluene (3 mL) is prepared in a Schlenk tube. The solution is cooled to -15°C. Pre-cooled phenylacetylene (2.5 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (Z)-vinylboronate product.

Transition-Metal-Free Zweifel Olefination

The Zweifel olefination is a stereospecific, transition-metal-free method for alkene synthesis that can be adapted to form vinylboronic esters. In a key step, an organolithium or Grignard reagent adds to a boronic ester to form a tetracoordinate "ate" complex. This boronate complex is then treated with iodine. The iodine induces a 1,2-migration of a group from the boron to the adjacent carbon with inversion of configuration at the migration terminus. The resulting β-iodoboronic ester then undergoes a base-induced anti-elimination to yield the (Z)-alkene.[16][17] By modifying the electrophile and reaction conditions, (E)-alkenes can also be accessed.[17]

Figure 5: General mechanism of the Zweifel olefination for Z-alkene synthesis.

Data Presentation:

| Entry | Boronic Ester | Vinyl Partner | Conditions | Yield (%) | Selectivity | Citation |

| 1 | sec-Butyl-B(pin) | Vinyllithium (B1195746) | 1. I₂, THF; 2. NaOMe, MeOH | 80 | >98:2 Z | [18] |

| 2 | Cyclohexyl-B(pin) | Vinylmagnesium Bromide | 1. I₂, THF/DMSO; 2. NaOMe | 85 | >99:1 Z | [19] |

| 3 | Phenyl-B(pin) | (E)-propen-1-yllithium | 1. I₂, THF; 2. NaOMe, MeOH | 76 | >98:2 Z | [16] |

| 4 | tert-Butyl-B(pin) | Vinylmagnesium Bromide | 1. I₂, THF/DMSO; 2. NaOMe | 72 | >99:1 Z | [19] |

| 5 | sec-Butyl-B(pin) | Vinyllithium | 1. PhSeCl; 2. m-CPBA, SiO₂ | 79 | >2:98 E | [18] |

Experimental Protocol: Synthesis of (Z)-3-methyl-1-phenyl-1-pentene [18][19] To a solution of sec-butylboronic acid pinacol ester (1.0 mmol) in THF (5 mL) at -78°C is added vinyllithium (1.05 equiv, solution in THF) dropwise. The mixture is stirred at -78°C for 30 minutes to form the boronate complex. A solution of iodine (1.2 equiv) in THF is then added, and the reaction is stirred for another 3 hours at -78°C before being warmed to room temperature. A solution of sodium methoxide (B1231860) (3.0 equiv) in methanol (B129727) is added, and the mixture is stirred for 1 hour. The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the Z-alkene.

Conclusion

The synthesis of vinylboronic acid pinacol esters can be achieved through a variety of powerful and mechanistically distinct methods. The choice of synthetic route is dictated by the desired stereochemistry of the vinylboronate, the availability of starting materials, and the functional group tolerance required. Palladium-catalyzed Miyaura borylation offers a reliable route from vinyl halides, while hydroboration of alkynes provides access from readily available triple bonds, with catalysts like copper and ruthenium enabling unique selectivity control for (E) and (Z) isomers, respectively. Finally, the transition-metal-free Zweifel olefination presents a stereospecific alternative for constructing highly substituted alkenes. A thorough understanding of these formation mechanisms is critical for researchers and drug development professionals aiming to leverage these versatile building blocks in the synthesis of next-generation molecules.

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Ruthenium Catalyzed Hydroboration of Terminal Alkynes to Z-Vinylboronates [organic-chemistry.org]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. ajuronline.org [ajuronline.org]

- 8. AgSbF6-Catalyzed anti-Markovnikov hydroboration of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-free hydroboration of alkynes catalyzed by heterogeneous copper powder with high efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Copper‐Photocatalyzed Hydroboration of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stereospecific 1,2‐Migrations of Boronate Complexes Induced by Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chm.bris.ac.uk [chm.bris.ac.uk]

- 19. Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling [organic-chemistry.org]

A Technical Guide to the Commercial Availability and Purity of Vinylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboronic acid pinacol (B44631) ester (VBPE) is a cornerstone reagent in modern synthetic chemistry, prized for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its ability to introduce a vinyl group with high precision has made it an invaluable building block in the synthesis of complex small molecules, particularly active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth overview of the commercial availability of VBPE, common purity specifications, and the analytical methodologies required for its rigorous quality control. Detailed protocols and a standardized quality control workflow are presented to assist researchers in ensuring the quality and consistency of this critical reagent.

Commercial Availability

Vinylboronic acid pinacol ester is readily available from several major chemical suppliers. It is typically offered at purities of 95% or higher and is often formulated with stabilizers to prevent polymerization or degradation.

Table 1: Prominent Commercial Suppliers and Specifications

| Supplier | Typical Purity Levels | Stabilizer(s) Mentioned | Available Quantities |

| Sigma-Aldrich (Merck) | 95% | Phenothiazine | 1g, 10g |

| Thermo Scientific Chemicals (Alfa Aesar / Acros Organics) | 97%, 97+% | BHT (Butylated hydroxytoluene), Phenothiazine | 1g, 5g |

| Apollo Scientific | 95% | Not specified | 5g, 25g, 100g |

| Santa Cruz Biotechnology | Lot-specific (refer to CoA) | Not specified | Inquire |

Note: This table is non-exhaustive and represents a snapshot of common offerings. Researchers should always consult the supplier's certificate of analysis for lot-specific data.[3]

Purity Assessment and Quality Control

Ensuring the purity of this compound is critical for reaction reproducibility and yield. The primary analytical methods for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Analytical Methodologies

-

Quantitative ¹H NMR (qNMR): This is a powerful primary method for determining absolute purity. By integrating the signals of the vinyl protons against a certified internal standard of known concentration, a precise purity value (mass fraction) can be calculated without needing a reference standard of the analyte itself.[4][5]

-

Gas Chromatography (GC): GC analysis, typically with a Flame Ionization Detector (FID), is used to assess purity and identify volatile impurities. Supplier specifications often cite purity as "97% (GC)".[6]

-

High-Performance Liquid Chromatography (HPLC): The use of standard reversed-phase (RP) HPLC for purity analysis of pinacolboronate esters is challenging. The ester is susceptible to facile on-column hydrolysis, leading to the formation of the corresponding boronic acid and inaccurate purity readings.[7][8][9] If HPLC must be used, methods employing aprotic diluents and specialized column/mobile phase conditions are necessary to minimize this degradation.[8]

Common Impurities and Degradants

The quality of VBPE can be compromised by several impurities, which may arise from the synthesis process or degradation during storage.

Table 2: Potential Impurities in this compound

| Impurity/Degradant | Origin | Notes |

| Vinylboronic acid | Hydrolysis of the pinacol ester | A common degradant, especially in the presence of moisture.[9][10] Can complicate analysis by RP-HPLC. |

| Pinacol | Hydrolysis of the pinacol ester | Co-product of hydrolysis. |

| Stabilizers (Phenothiazine, BHT) | Added by manufacturer | Present in small, controlled amounts (e.g., ≤500 ppm BHT).[6] |

| Oligomers/Polymers | Self-polymerization of the vinyl group | Can be minimized by the addition of stabilizers and proper storage. |

| Residual Solvents/Reagents | Synthesis process | Lot-dependent; should be identified on the Certificate of Analysis. |

Experimental Protocols

Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol provides a methodology for determining the absolute purity of a this compound sample using an internal standard.

Materials:

-

This compound (analyte)

-

High-purity internal standard (IS), e.g., tetralin or dimethyl sulfone (purity >99.5%)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Analytical balance (±0.01 mg accuracy)

-

High-precision 5 mm NMR tubes

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of the this compound into a clean, dry vial. Record the exact mass (m_analyte).

-

Accurately weigh approximately 10-15 mg of the internal standard into the same vial. Record the exact mass (m_IS). The molar ratio should be close to 1:1.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution quantitatively to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A relaxation delay (d1) of at least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds is sufficient).

-

A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).

-

Ensure a 90° pulse angle.

-

-

-

Data Processing and Analysis:

-

Apply phasing and baseline correction to the spectrum.

-

Integrate a well-resolved signal from the analyte (e.g., one of the vinyl protons) and a well-resolved signal from the internal standard. For VBPE in CDCl₃, characteristic signals are approximately:

-

**1.25 ppm (s, 12H, -C(CH₃)₂) **

-

**5.8-6.2 ppm (m, 3H, -CH=CH₂) **

-

-

Use the following equation to calculate the purity of the analyte:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte : Integral of the analyte signal

-

N_analyte : Number of protons for the analyte signal

-

I_IS : Integral of the internal standard signal

-

N_IS : Number of protons for the internal standard signal

-

MW_analyte : Molecular weight of the analyte (154.01 g/mol )

-

MW_IS : Molecular weight of the internal standard

-

m_analyte : Mass of the analyte

-

m_IS : Mass of the internal standard

-

P_IS : Purity of the internal standard (as a percentage)

-

Quality Control and Material Handling Workflow

A systematic workflow is essential for handling and qualifying incoming batches of this compound to ensure consistency in research and development.

Caption: Quality control workflow for incoming this compound.

Stability and Storage

This compound is sensitive to air, moisture, and light.[1][11] It is also a flammable liquid. Proper storage is crucial to maintain its purity and prevent degradation.

-

Temperature: Store refrigerated (2-8°C) or frozen (-20°C) as recommended by the supplier.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

-

Container: Keep the container tightly sealed.[12] Prolonged storage in sealed containers may lead to pressure buildup, requiring periodic venting.[12]

-

Light: Protect from direct light.[1]

Conclusion

This compound is an essential reagent whose quality directly impacts the success of complex synthetic endeavors. A thorough understanding of its commercial sources, purity profiles, and appropriate analytical techniques is paramount for any research or development professional. By implementing a robust quality control workflow, including purity verification by qNMR and adherence to strict storage and handling protocols, scientists can ensure the integrity of this versatile building block, leading to more reliable and reproducible results in drug discovery and materials science.

References

- 1. Pinacol vinylboronate(75927-49-0) 1H NMR spectrum [chemicalbook.com]

- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]

- 6. This compound, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Vinyl Group of Vinylboronic Acid Pinacol Ester: A Hub of Reactivity for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vinylboronic acid pinacol (B44631) ester (VBPE) has emerged as a cornerstone reagent in contemporary organic synthesis, prized for the versatile reactivity of its vinyl group. This guide provides a detailed exploration of the key transformations involving the vinyl moiety of VBPE, offering quantitative data, experimental protocols, and mechanistic insights to facilitate its application in research and development, particularly within the pharmaceutical industry.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The most prominent application of vinylboronic acid pinacol ester is as a vinylating agent in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the vinyl group of VBPE and an organic halide or triflate, and is a powerful tool for constructing complex molecular architectures found in many natural products and pharmaceuticals.[1][2]

Quantitative Data for Suzuki-Miyaura Reactions

The efficiency of the Suzuki-Miyaura coupling of VBPE is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partner. The following table summarizes representative examples, showcasing the scope of this transformation.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Iodo-1H-indazole | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N aq.) | 1,4-Dioxane (B91453) | 120 (µW) | 0.67 | 75 | [3] |

| 2 | 3-Iodo-5-nitro-1H-indazole | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 86 | [3] |

| 3 | 5-Bromo-3-iodo-1H-indazole | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 82 | [3] |

| 4 | 3-Iodo-5-methoxy-1H-indazole | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 78 | [3] |

| 5 | 3-Iodo-5-cyano-1H-indazole | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 (µW) | 0.67 | 65 | [3] |

Experimental Protocol: Vinylation of 3-Iodo-1H-indazole[4]

A mixture of 3-iodo-1H-indazole (0.2 g, 0.82 mmol), this compound (0.27 mL, 1.62 mmol), tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol), and a 2N aqueous solution of sodium carbonate (2 mL) in 1,4-dioxane (7 mL) is subjected to microwave irradiation at 120 °C for 40 minutes. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-vinyl-1H-indazole.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides another powerful method for carbon-carbon bond formation, coupling the vinyl group of VBPE with an aryl or vinyl halide. This reaction is particularly useful for the synthesis of substituted styrenes and dienes.[2]

Quantitative Data for Mizoroki-Heck Reactions

The regioselectivity and yield of the Heck reaction can be influenced by the catalyst, ligands, and reaction conditions.

| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | This compound | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [4] |

| 2 | 4-Bromoanisole | This compound | Pd₂(dba)₃ (1) / P(t-Bu)₃ (4) | Cy₂NMe | Toluene | 80 | 24 | 72 | [4] |

| 3 | 1-Iodonaphthalene | This compound | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 100 | 18 | 91 | [4] |

| 4 | 4-Iodoacetophenone | This compound | Pd(OAc)₂ (2) / DavePhos (4) | K₃PO₄ | DMA | 110 | 16 | 88 | [4] |

Experimental Protocol: Heck Vinylation of Iodobenzene[5]

In an oven-dried Schlenk tube, palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol) are combined. The tube is evacuated and backfilled with argon. Iodobenzene (112 µL, 1.0 mmol), this compound (231 mg, 1.5 mmol), and anhydrous 1,4-dioxane (5 mL) are added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the styrylboronic acid pinacol ester.

Catalytic Cycle of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Cycloaddition Reactions: The Diels-Alder Reaction

The vinyl group of VBPE can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings containing a boronic ester functionality. These products are versatile intermediates for further synthetic transformations.[5][6]

Quantitative Data for Diels-Alder Reactions

The Diels-Alder reaction of VBPE is typically performed at elevated temperatures.

| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclopentadiene (B3395910) | This compound | Toluene | 170 | 24 | 96 | [5] |

| 2 | 1,3-Butadiene | This compound | Toluene | 180 | 48 | 85 | [6] |

| 3 | Isoprene | This compound | Benzene | 175 | 36 | 91 | [6] |

| 4 | 2,3-Dimethyl-1,3-butadiene | This compound | Toluene | 185 | 48 | 88 | [6] |

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene[6][8]

In a pressure tube, this compound (1.0 equiv) is dissolved in toluene. Freshly cracked cyclopentadiene (3.0 equiv) is added to the solution. The pressure tube is sealed, and the reaction mixture is heated at 170 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bicyclic adduct.

Other Notable Reactions of the Vinyl Group

Beyond the major reaction classes detailed above, the vinyl group of VBPE can participate in a range of other synthetically useful transformations.

-

Hydroboration: The vinyl group can undergo hydroboration, typically with anti-Markovnikov selectivity, to generate a 1,2-bis(boronic ester). This provides access to vicinal diols upon oxidation.[7]

-

Radical Polymerization: VBPE can serve as a monomer in radical polymerizations, leading to polymers with pendant boronic ester groups. These polymers have potential applications in materials science and as functional supports.[8]

-

Epoxidation: The double bond can be epoxidized using standard reagents like m-CPBA to form an oxirane ring, which can be further functionalized.

-

Michael Addition: While less common, under specific conditions, nucleophiles can add to the vinyl group in a conjugate addition fashion.

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable building block in the synthesis of complex pharmaceutical agents.

-

Crizotinib (B193316) Intermediate: The synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib can involve a Suzuki-Miyaura coupling where a vinyl group is introduced into a heterocyclic core using VBPE or a related vinylboron species.[9][10]

-

Neopeltolide (B1256781) Synthesis: In the total synthesis of the marine macrolide (+)-neopeltolide, a Z-selective cross-metathesis reaction with this compound was employed to construct a key vinyl boronate intermediate, which then participated in a subsequent Suzuki-Miyaura coupling.[11]

The ability to introduce a vinyl group, which can then be further elaborated or is a key part of the final pharmacophore, underscores the importance of VBPE in medicinal chemistry.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a vinyl Grignard reagent with an trialkyl borate, followed by esterification with pinacol.

Experimental Workflow for VBPE Synthesis

Caption: General workflow for the synthesis of VBPE.

Conclusion

The reactivity profile of the vinyl group in this compound is rich and varied, with palladium-catalyzed cross-coupling reactions and cycloadditions being particularly prominent. Its utility as a robust and versatile building block is well-established in academic and industrial research, especially in the synthesis of complex molecules for drug discovery and materials science. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists seeking to harness the synthetic potential of this important reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Total synthesis of neopeltolide and analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. This compound as a vinyl alcohol-precursor monomer in radical copolymerization with styrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. CN105294657A - Preparation method of crizotinib - Google Patents [patents.google.com]

- 10. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Lewis Acidity of the Boron Center in Vinylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylboronic acid pinacol (B44631) ester (VBPE) is a pivotal reagent in modern organic synthesis, celebrated for its versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The reactivity of VBPE is intrinsically linked to the Lewis acidic character of its boron center. This technical guide provides a comprehensive examination of the Lewis acidity of the boron atom in VBPE, offering a compilation of comparative quantitative data, detailed experimental protocols for the determination of Lewis acidity, and visualizations of relevant chemical processes. Understanding the principles governing the Lewis acidity of VBPE is crucial for optimizing existing synthetic methodologies and for the rational design of novel chemical transformations and therapeutic agents.

Introduction to Lewis Acidity in Organoboron Compounds

A Lewis acid is defined as a chemical species that can accept a pair of electrons. In organoboron compounds like vinylboronic acid pinacol ester, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic. This inherent electrophilicity is the cornerstone of the utility of boronic esters in a vast array of chemical reactions. The magnitude of this Lewis acidity is not constant; it is modulated by the electronic and steric nature of the substituents attached to the boron atom.

The Lewis acidity of boronic esters is a critical factor in their stability and reactivity. For instance, in the context of the Suzuki-Miyaura reaction, the transmetalation step is believed to be facilitated by the coordination of a Lewis base to the boron center, which increases the nucleophilicity of the organic group attached to boron. Generally, boronic esters are considered less Lewis acidic than their corresponding boronic acids due to the electron-donating effect of the oxygen lone pairs in the ester functionality, which partially alleviates the electron deficiency of the boron center.[1]

Quantitative Assessment of Lewis Acidity

The Lewis acidity of organoboron compounds can be quantified using several experimental and computational methods. The most prominent among these are the Gutmann-Beckett method, which relies on ³¹P NMR spectroscopy, and the determination of Fluoride (B91410) Ion Affinity (FIA). While specific quantitative data for this compound is not extensively reported in the literature, a comparative analysis with other boronic esters provides valuable insights into its relative Lewis acidity.

It is generally understood that electron-withdrawing substituents on the organic moiety attached to the boron atom increase Lewis acidity, while electron-donating groups decrease it. The vinyl group in VBPE is generally considered to be weakly electron-withdrawing or nearly electronically neutral in its effect on the boron center's Lewis acidity when compared to alkyl or aryl groups.

Table 1: Comparative Lewis Acidity Data for Selected Boronic Esters

| Boronic Ester Derivative | Method | Quantitative Value | Reference |

| Phenylboronic acid pinacol ester | Ammonia Affinity (AA) | 36.0 kJ/mol | [1] |

| Phenylboronic acid neopentylglycol ester | Ammonia Affinity (AA) | 37.9 kJ/mol | [1] |

| Tris(pentafluorophenyl)borane | Gutmann-Beckett (AN) | 82 | [2] |

| Boron trifluoride | Gutmann-Beckett (AN) | 89 | [2] |

| Boron trichloride | Gutmann-Beckett (AN) | 105.7 | [3] |

| Boron tribromide | Gutmann-Beckett (AN) | 109.3 | [3] |

Note: The Ammonia Affinity (AA) is a computed value that correlates with Lewis acidity. A higher AA value indicates stronger Lewis acidity. The Acceptor Number (AN) is an experimental measure of Lewis acidity, with higher values indicating stronger acidity.

Experimental Protocols for Determining Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a compound by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (TEPO).[2] The interaction of the Lewis acidic boron center with the Lewis basic oxygen atom of TEPO leads to a downfield shift of the ³¹P NMR signal, the magnitude of which is proportional to the Lewis acidity.

Experimental Workflow:

-

Preparation of the TEPO solution: A stock solution of triethylphosphine oxide in a dry, weakly Lewis acidic solvent (e.g., dichloromethane-d₂, chloroform-d, or benzene-d₆) is prepared. It is crucial to use anhydrous solvents to prevent competitive binding of water to the Lewis acid.

-

Sample Preparation: In a dry NMR tube, a known concentration of the boronic ester to be analyzed (e.g., this compound) is dissolved in the same deuterated solvent.

-

Measurement of the Free TEPO Chemical Shift: A ³¹P NMR spectrum of the TEPO stock solution is recorded to determine the chemical shift of the uncomplexed TEPO (δ_free).

-

Formation of the Lewis Acid-Base Adduct: An equimolar amount of the TEPO solution is added to the NMR tube containing the boronic ester solution.

-

Measurement of the Complexed TEPO Chemical Shift: A ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the TEPO in the presence of the Lewis acid (δ_observed).

-

Calculation of the Acceptor Number (AN): The change in chemical shift (Δδ = δ_observed - δ_free) is used to calculate the Acceptor Number using the following empirical formula: AN = 2.21 × (δ_observed - 41.0) where 41.0 ppm is the chemical shift of TEPO in the non-coordinating solvent hexane.[2]

Caption: Workflow for the Gutmann-Beckett method.

Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[4] Higher FIA values correspond to stronger Lewis acids. While experimentally challenging to determine directly, FIA is often calculated using quantum chemical methods.

Computational Protocol:

-

Geometry Optimization: The geometries of the Lewis acid (the boronic ester) and its fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like PBEh-3c.[4]

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: Higher-level single-point energy calculations are performed on the optimized geometries to obtain more accurate electronic energies.

-

Calculation of FIA: The gas-phase FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid (g) + F⁻ (g) → [Lewis Acid-F]⁻ (g)

-

Solvation Correction (Optional): To better reflect the Lewis acidity in solution, a continuum solvation model can be applied to the calculated gas-phase energies.[4]

Caption: Computational workflow for FIA determination.

Role of Lewis Acidity in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The Lewis acidity of the boron center in the organoboron reagent plays a crucial, albeit complex, role in the transmetalation step of the catalytic cycle.

The generally accepted mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation and reductive elimination. For the transmetalation to occur, the organic group on the boron atom must be transferred to the palladium center. It is widely believed that the coordination of a base (e.g., hydroxide (B78521) or alkoxide) to the Lewis acidic boron atom is necessary to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium(II) center. A lower Lewis acidity of the boronic ester might necessitate a stronger base or harsher reaction conditions to facilitate the formation of the reactive boronate species.[5]

Caption: Role of Lewis acidity in the Suzuki-Miyaura cycle.

Conclusion